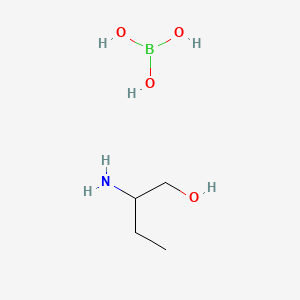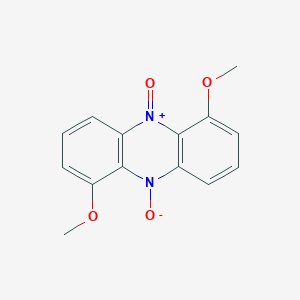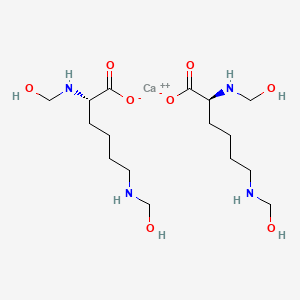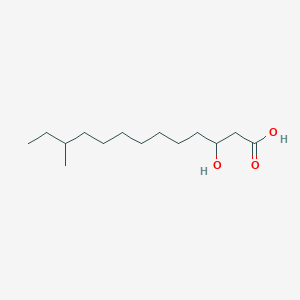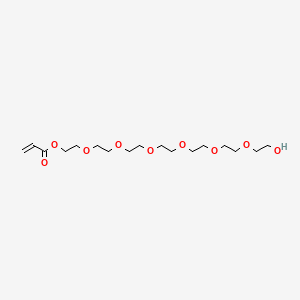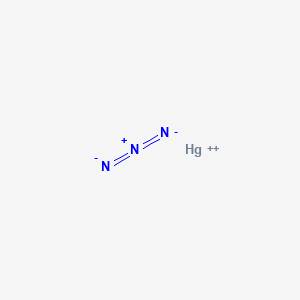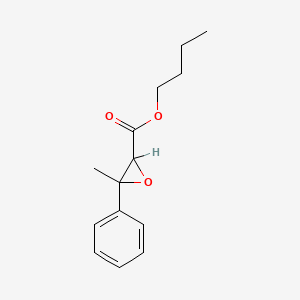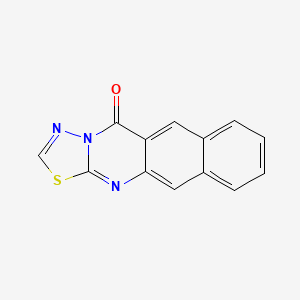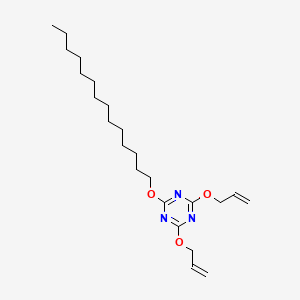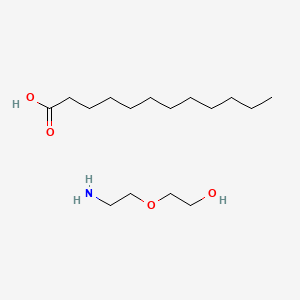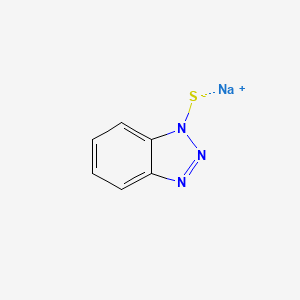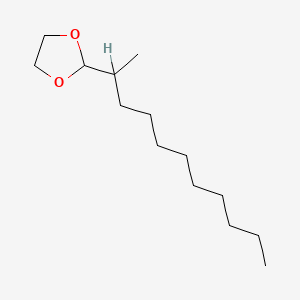
2-(1-Methyldecyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyldecyl)-1,3-dioxolane is an organic compound belonging to the class of dioxolanes Dioxolanes are five-membered cyclic acetals, which are commonly used as protecting groups for carbonyl compounds in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyldecyl)-1,3-dioxolane typically involves the reaction of a 1-methyldecanol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions generally include:
Temperature: 60-80°C
p-Toluenesulfonic acid or sulfuric acidSolvent: Toluene or benzene
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to enhance yield and efficiency. The use of distillation techniques helps in the purification of the final product.
化学反应分析
Types of Reactions
2-(1-Methyldecyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring back to the original alcohol and ethylene glycol.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Corresponding aldehydes or ketones.
Reduction: Original alcohol and ethylene glycol.
Substitution: New alkyl or acyl derivatives.
科学研究应用
2-(1-Methyldecyl)-1,3-dioxolane has diverse applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of 2-(1-Methyldecyl)-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. The compound interacts with molecular targets through hydrogen bonding and van der Waals interactions, stabilizing intermediates and transition states in various pathways.
相似化合物的比较
Similar Compounds
1,3-Dioxolane: The parent compound with a simpler structure.
2-(1-Methyloctyl)-1,3-dioxolane: A similar compound with a shorter alkyl chain.
2-(1-Methyldodecyl)-1,3-dioxolane: A similar compound with a longer alkyl chain.
Uniqueness
2-(1-Methyldecyl)-1,3-dioxolane is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This uniqueness makes it suitable for specialized applications where other dioxolane derivatives may not be as effective.
属性
CAS 编号 |
95046-34-7 |
|---|---|
分子式 |
C14H28O2 |
分子量 |
228.37 g/mol |
IUPAC 名称 |
2-undecan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-13(2)14-15-11-12-16-14/h13-14H,3-12H2,1-2H3 |
InChI 键 |
OXVIAYBRQYALJP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(C)C1OCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


